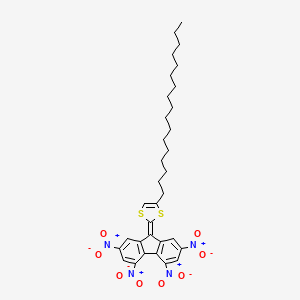
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-2H-1,3-dithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-2H-1,3-dithiole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a heptadecyl chain attached to a dithiole ring, which is further connected to a fluorenylidene group substituted with multiple nitro groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-2H-1,3-dithiole typically involves multi-step organic reactions. The process begins with the preparation of the fluorenylidene intermediate, which is then nitrated to introduce the nitro groups. The dithiole ring is synthesized separately and subsequently coupled with the fluorenylidene intermediate under controlled conditions. The heptadecyl chain is introduced in the final step through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Strict control of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-2H-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The fluorenylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted fluorenylidene derivatives depending on the reagents used.
Scientific Research Applications
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-2H-1,3-dithiole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-2H-1,3-dithiole involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species. These reactive species can induce oxidative stress in biological systems, affecting cellular functions and signaling pathways. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane
- 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiane
Uniqueness
Compared to similar compounds, 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-2H-1,3-dithiole stands out due to its specific arrangement of functional groups, which imparts unique chemical reactivity and physical properties. The presence of multiple nitro groups enhances its potential for redox reactions, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
189099-50-1 |
|---|---|
Molecular Formula |
C33H40N4O8S2 |
Molecular Weight |
684.8 g/mol |
IUPAC Name |
4-heptadecyl-2-(2,4,5,7-tetranitrofluoren-9-ylidene)-1,3-dithiole |
InChI |
InChI=1S/C33H40N4O8S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-22-46-33(47-25)30-26-18-23(34(38)39)20-28(36(42)43)31(26)32-27(30)19-24(35(40)41)21-29(32)37(44)45/h18-22H,2-17H2,1H3 |
InChI Key |
QVQSAOZDPDRBPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CSC(=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















